molecular formula C13H19N3O2 B410839 N-[4-(diethylcarbamoylamino)phenyl]acetamide CAS No. 329227-88-5

N-[4-(diethylcarbamoylamino)phenyl]acetamide

Cat. No.: B410839
CAS No.: 329227-88-5
M. Wt: 249.31g/mol
InChI Key: LAARJUVNGXTBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylcarbamoylamino)phenyl]acetamide is a chemical compound with diverse applications in scientific research. It is known for its potential in drug development and material synthesis, making it a valuable tool in advancing various scientific fields.

Safety and Hazards

The safety and hazards associated with “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would depend on its exact structure. Similar compounds have been associated with various safety concerns, including potential toxicity and environmental impact .

Future Directions

The future directions for research on “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would likely involve further studies on its synthesis, properties, and potential applications. This could include research into its potential use as a pharmaceutical compound, its environmental impact, and its behavior under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylcarbamoylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[4-(diethylcarbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylcarbamoylamino)phenyl]acetamide
  • N-[4-(diethylcarbamoylamino)phenyl]propionamide
  • N-[4-(diethylcarbamoylamino)phenyl]butyramide

Uniqueness

N-[4-(diethylcarbamoylamino)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylcarbamoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of the acetamide group allows for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

N-[4-(diethylcarbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAARJUVNGXTBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.